molecular formula C16H18N4O4S B2550211 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1021091-39-3

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2550211
CAS No.: 1021091-39-3
M. Wt: 362.4
InChI Key: AIBQPSXGHDYZHD-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, an acetamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Acetamide Group: The acetamide group is introduced via acetylation of the pyridazine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the thioether intermediate with 2,5-dimethoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group or the pyridazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the acetamide or pyridazine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.

    2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxybenzyl)acetamide: Variation in the acyl group attached to the nitrogen atom.

Uniqueness

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10(21)17-14-6-7-16(20-19-14)25-9-15(22)18-12-8-11(23-2)4-5-13(12)24-3/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQPSXGHDYZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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